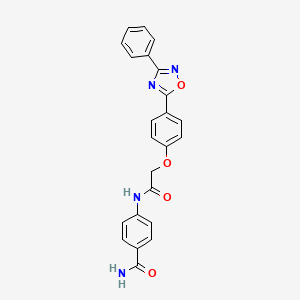

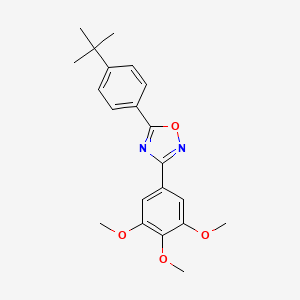

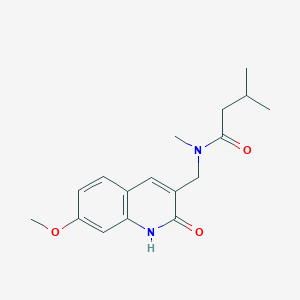

![molecular formula C19H17N5O B7717603 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are highly important heterocyclic compounds found among pharmaceutical agents . They have been recognized as versatile synthetic intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazoloquinolines has been described in various ways. One efficient protocol for the synthesis of a new series of 1H-pyrazolo[3,4-b]quinolines involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst . This method has been demonstrated to have several advantages, including structural diversity and high yields of products, broad scope of aromatic aldehydes, simple operation, and short reaction times .Chemical Reactions Analysis

The main strategies employed for the synthesis of 1H-pyrazolo[3,4-b]quinolines involve the construction of the quinoline ring over the active pyrazole ring in multiple steps and vice versa . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .Aplicaciones Científicas De Investigación

Metal Ion Chelation

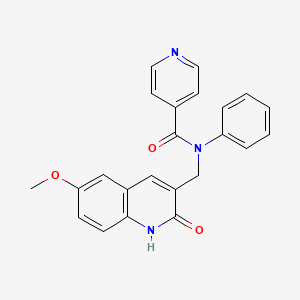

PPQ’s picolinamide moiety allows it to chelate metal ions. Researchers explore its potential as a metal-binding agent for environmental remediation, heavy metal detoxification, and metal-based drug development.

These applications highlight PPQ’s versatility and potential impact across diverse scientific domains. As research continues, we’ll gain deeper insights into its mechanisms and expand its practical applications. 🌟

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to have biological activity and are used as potential fluorescent sensors .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biological properties .

Result of Action

Similar compounds have shown significant activity against chosen cancer cells .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-2-11-24-18-14(12-13-7-3-4-8-15(13)21-18)17(23-24)22-19(25)16-9-5-6-10-20-16/h3-10,12H,2,11H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEHOFLZFAKCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3E)-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

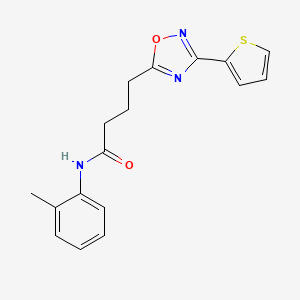

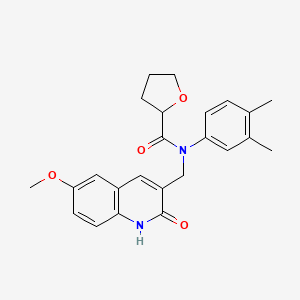

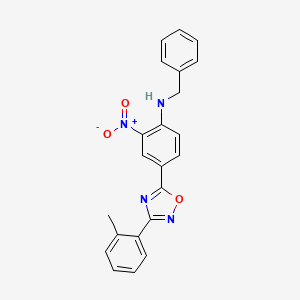

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)

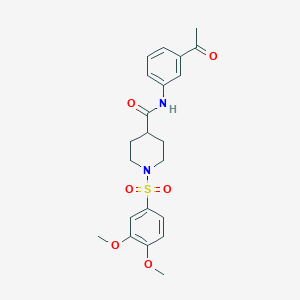

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)

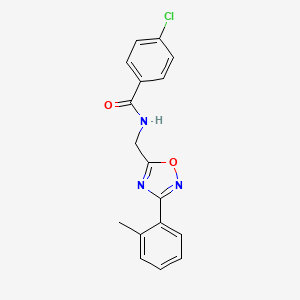

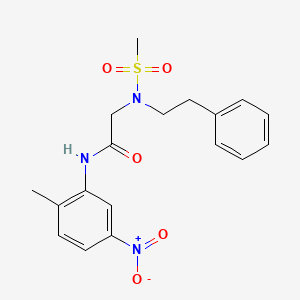

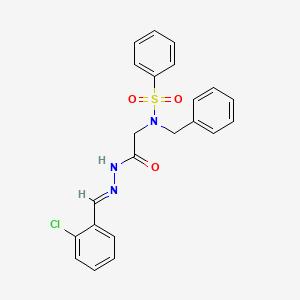

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)